molecular formula C19H13N3O3S B11605741 methyl 4-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate

methyl 4-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate

Cat. No.: B11605741
M. Wt: 363.4 g/mol
InChI Key: RLSYRRNENLZXRO-PTNGSMBKSA-N
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Description

METHYL 4-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.

Preparation Methods

The synthesis of METHYL 4-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and ortho esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazonoyl halides can lead to the formation of 1,3,4-thiadiazole derivatives, which are known for their antimicrobial activity .

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 4-[(Z)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]benzoate

InChI

InChI=1S/C19H13N3O3S/c1-25-18(24)14-9-7-12(8-10-14)11-15-17(23)22-19(26-15)20-16(21-22)13-5-3-2-4-6-13/h2-11H,1H3/b15-11-

InChI Key

RLSYRRNENLZXRO-PTNGSMBKSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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